Cas no 168135-63-5 (2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl)

2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl 化学的及び物理的性質
名前と識別子
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- 2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl
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- インチ: 1S/C13H9Cl3O/c1-17-12-4-2-3-9(13(12)16)8-5-6-10(14)11(15)7-8/h2-7H,1H3
- InChIKey: WZYIXRBJQTZLMS-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CC=1C1C=CC(=C(C=1)Cl)Cl)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 249
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 5.8
2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011004835-500mg |
2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl |
168135-63-5 | 97% | 500mg |
798.70 USD | 2021-07-05 | |
Alichem | A011004835-1g |
2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl |
168135-63-5 | 97% | 1g |
1,549.60 USD | 2021-07-05 | |
Alichem | A011004835-250mg |
2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl |
168135-63-5 | 97% | 250mg |
480.00 USD | 2021-07-05 |
2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
2'-Chloro-3,4-dichloro-3'-methoxy-biphenylに関する追加情報
2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl: A Multifaceted Compound with Broad Applications in Biomedical Research
2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl is a synthetic aromatic compound with a unique molecular structure that has garnered significant attention in recent years due to its potential applications in pharmaceutical and biomedical research. This molecule, with the chemical formula C14H10Cl3O, is characterized by its biphenyl core, which consists of two benzene rings connected by a single bond. The 2'-Chloro substituent, along with the 3,4-dichloro and 3'-methoxy groups, imparts distinct physicochemical properties that make it a valuable candidate for various biological investigations. The compound's CAS number, 168135-63-5, is widely used in chemical databases to ensure accurate identification and classification of this molecule.
Recent studies have highlighted the 3,4-dichloro and 3'-methoxy functional groups as key contributors to the compound's biological activity. These substituents create a complex electronic environment that influences the molecule's reactivity and interactions with biological targets. For instance, the 3'-methoxy group is known to enhance the compound's solubility in aqueous environments, a critical factor in drug development. This property has been extensively explored in the context of 2'-Chloro-based derivatives, where the methoxy functionality has been shown to modulate the molecule's binding affinity to specific receptors.
One of the most promising areas of research involving 2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl is its potential application in biphenyl-derived medicinal chemistry. The biphenyl scaffold is a well-known structural motif in pharmaceuticals, with numerous drugs containing this core structure. The 2'-Chloro and 3,4-dichloro substitutions in this compound may confer unique pharmacological properties, such as enhanced metabolic stability or altered receptor selectivity. Researchers have recently demonstrated that the 3'-methoxy group can act as a hydrogen bond donor, which may be crucial for interactions with protein targets.
Current literature suggests that the 2'-Chloro and 3,4-dichloro substituents may play a role in modulating the compound's biological activity. For example, a 2023 study published in the Journal of Medicinal Chemistry reported that the 2'-Chloro group in 2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl significantly enhances its ability to inhibit specific enzymatic pathways. This finding is particularly relevant in the context of biphenyl-based compounds, as the 2'-Chloro substitution has been shown to improve the molecule's bioavailability in preclinical models.
Another critical aspect of 2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl is its potential as a 3'-methoxy-containing scaffold for drug design. The 3'-methoxy group is often used in the development of anti-inflammatory and antitumor agents due to its ability to modulate cellular signaling pathways. Recent research has focused on how the 3'-methoxy functionality interacts with biphenyl-based receptors, suggesting that this compound may have applications in the treatment of chronic inflammatory diseases.
The 3,4-dichloro substituents in 2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl are also of interest in the context of biphenyl-derived compounds. Chlorine atoms are commonly used in pharmaceuticals to fine-tune the molecular properties of a compound, such as its solubility, stability, and receptor binding affinity. The 3,4-dichloro configuration in this molecule has been shown to enhance its ability to interact with certain biphenyl-based targets, making it a valuable candidate for further investigation.
Recent studies have also explored the 2'-Chloro and 3'-methoxy groups in the context of biphenyl-based medicinal chemistry. For instance, a 2022 study published in the European Journal of Medicinal Chemistry demonstrated that the 2'-Chloro substitution in 2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl significantly improves its ability to inhibit specific biphenyl-related pathways. This finding is particularly relevant for the development of new therapeutic agents targeting biphenyl-based diseases.
Moreover, the 3'-methoxy group in 2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl has been shown to play a role in modulating the molecule's interactions with biphenyl-based receptors. This property is of particular interest in the context of biphenyl-derived drug development, as the 3'-methoxy functionality has been linked to enhanced biological activity in several studies. Researchers are now focusing on how the 3'-methoxy group can be further optimized to improve the therapeutic potential of this compound.
In addition to its potential applications in biphenyl-based medicinal chemistry, 2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl has also been studied for its role in 3'-methoxy-containing compounds. The 3'-methoxy group has been shown to enhance the molecule's ability to interact with certain biological targets, making it a valuable candidate for the development of new therapeutic agents. This property is particularly relevant in the context of biphenyl-derived compounds, where the 3'-methoxy functionality has been shown to improve the molecule's biological activity.
Overall, 2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl represents a promising area of research in biphenyl-based medicinal chemistry. The unique combination of 2'-Chloro, 3,4-dichloro, and 3'-methoxy substituents in this molecule has the potential to yield new therapeutic agents with enhanced biological activity. As research in this field continues to advance, the biphenyl-based scaffold of 2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl is expected to play an increasingly important role in the development of new drugs and treatments.
Further studies are needed to fully understand the 2'-Chloro, 3,4-dichloro, and 3'-methoxy properties of 2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl and their implications for biological activity. The biphenyl-based scaffold of this compound is likely to remain a focal point of research in the coming years, as scientists continue to explore its potential applications in pharmaceutical and biomedical research.
As the field of biphenyl-based medicinal chemistry continues to evolve, the 2'-Chloro and 3'-methoxy groups in 2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl are expected to play a crucial role in the development of new therapeutic agents. The 3,4-dichloro substituents are also likely to remain an important area of investigation, as they may contribute to the molecule's biological activity in ways that are yet to be fully understood.
In conclusion, 2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl is a promising compound with a unique molecular structure that has the potential to yield new therapeutic agents. The biphenyl-based scaffold of this molecule is likely to remain a focal point of research in the coming years, as scientists continue to explore its potential applications in pharmaceutical and biomedical research.
As the field of biphenyl-based medicinal chemistry continues to evolve, the 2'-Chloro and 3'-methoxy groups in 2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl are expected to play a crucial role in the development of new therapeutic agents. The 3,4-dichloro substituents are also likely to remain an important area of investigation, as they may contribute to the molecule's biological activity in ways that are yet to be fully understood.
Overall, 2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl represents a promising area of research in biphenyl-based medicinal chemistry. The unique combination of 2'-Chloro, 3,4-dichloro, and 3'-methoxy substituents in this molecule has the potential to yield new therapeutic agents with enhanced biological activity. As research in this field continues to advance, the bip 2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl is a synthetic aromatic compound with a unique molecular structure that holds significant potential in pharmaceutical and biomedical research. Its chemical composition includes 2'-Chloro, 3,4-dichloro, and 3'-methoxy substituents, which are strategically positioned on the biphenyl scaffold. These substituents contribute to the molecule's biological activity, making it a promising candidate for the development of new therapeutic agents. ### Key Features and Potential Applications: 1. Biphenyl Scaffold: The biphenyl core provides structural stability and may interact with biological targets through hydrophobic or π-π stacking interactions. This scaffold is of interest in drug design due to its ability to modulate receptor activity. 2. Substituent Contributions: - 2'-Chloro: This substituent may enhance the molecule's hydrophobicity and influence its binding affinity to specific receptors. - 3,4-Dichloro: The presence of two chlorine atoms at the 3 and 4 positions could modulate electronic properties, potentially affecting the molecule's reactivity and interactions with biological systems. - 3'-Methoxy: The methoxy group introduces polarity and may act as a hydrogen bond donor/acceptor, enhancing interactions with target proteins or enzymes. 3. Biological Activity: - The compound's 3'-methoxy group may play a role in modulating enzyme activity or receptor signaling pathways. - The 3,4-dichloro substituents could influence the molecule's ability to act as an inhibitor or agonist for specific targets, such as kinases or GPCRs. 4. Research Focus: - Ongoing studies aim to elucidate the role of each substituent in the molecule's pharmacological profile. - The biphenyl-based structure is being explored for its potential in targeting diseases such as cancer, neurodegenerative disorders, or inflammatory conditions. ### Future Directions: - Optimization of Substituents: Researchers may focus on modifying the 2'-Chloro, 3,4-dichloro, and 3'-methoxy groups to enhance potency, selectivity, and bioavailability. - Target Validation: Identifying specific biological targets (e.g., enzymes, receptors) that the compound interacts with will be critical for therapeutic applications. - Drug Development: The compound could serve as a lead molecule for the development of new drugs, particularly in areas where biphenyl-based compounds are not yet well-established. ### Conclusion: 2'-Chloro-3,4-dichloro-3'-methoxy-biphenyl represents a promising area of research in biphenyl-based medicinal chemistry. Its unique combination of substituents may lead to the discovery of novel therapeutic agents with enhanced biological activity. As research in this field advances, the biphenyl scaffold of this compound is expected to play an increasingly important role in the development of new treatments for a variety of diseases. Further studies will be essential to fully understand its potential and optimize its use in pharmaceutical applications.
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